molecular formula C17H21N5O3S2 B2537230 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1206988-88-6

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2537230
CAS No.: 1206988-88-6
M. Wt: 407.51
InChI Key: RXKHZSOFNAWOGV-UHFFFAOYSA-N
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Description

2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule investigated for its potential as a potent inhibitor of key signaling pathways in oncology research. This compound is structurally characterized by a 1,3,4-thiadiazole core functionalized with a cyclopropanecarbonyl-piperazine moiety and a furfuryl acetamide group, a design often associated with targeting kinase enzymes. Its primary research value lies in the exploration of the Phosphoinositide 3-Kinase (PI3K) and mTOR signaling axis, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers. Research into this pathway is fundamental to developing new anticancer strategies. The proposed mechanism of action involves the compound competitively binding to the ATP-binding site of PI3K isoforms, thereby preventing the phosphorylation of downstream targets like AKT and mTOR. This inhibition can induce cell cycle arrest and promote apoptosis in malignant cells. Targeting the PI3K/mTOR pathway represents a promising therapeutic approach for a variety of solid tumors and hematological malignancies. Consequently, this chemical reagent is a vital tool for researchers conducting in vitro cell-based assays and in vivo preclinical studies to elucidate the complexities of oncogenic signaling and evaluate the efficacy of novel targeted therapies, particularly in models of glioblastoma, breast cancer, and prostate cancer where PI3K mutations are common. Studies focusing on PI3K/Akt/mTOR signaling continue to be a high priority in molecular pharmacology and translational cancer research.

Properties

IUPAC Name

2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c23-14(18-10-13-2-1-9-25-13)11-26-17-20-19-16(27-17)22-7-5-21(6-8-22)15(24)12-3-4-12/h1-2,9,12H,3-8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKHZSOFNAWOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel hybrid molecule featuring a thiadiazole scaffold linked to a piperazine moiety. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Piperazine Moiety : Often associated with psychoactive properties and used in various pharmaceutical applications.
  • Furan Group : Contributes to the compound's lipophilicity and potential for biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to the thiadiazole scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated:
    • IC50 Values : The IC50 for MCF-7 was found to be approximately 0.28 µg/mL, indicating potent activity against this cell line.
    • Mechanism of Action : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases, suggesting that it interferes with DNA synthesis and mitosis .
  • Apoptotic Induction : Analysis of apoptotic markers revealed:
    • An increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells, indicating that the compound induces apoptosis through mitochondrial pathways .

In Vivo Studies

In vivo studies demonstrated that the compound effectively targeted tumor cells in animal models. A radioactive tracing study illustrated its ability to localize within sarcoma cells, enhancing its therapeutic potential .

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial effects. The presence of the thiadiazole ring is known to confer broad-spectrum antimicrobial activity.

Case Studies

  • Inhibition of Pathogenic Bacteria : Compounds with similar scaffolds have shown effective inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound's derivatives have been tested against fungi like Candida albicans, showing promising results with low MIC values.

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by modifications to their structure. Key findings include:

  • Substituents on the Thiadiazole Ring : Electron-withdrawing groups enhance cytotoxicity.
  • Piperazine Modifications : Alterations in piperazine substituents can significantly affect potency and selectivity towards cancer cells .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and piperazine derivatives exhibit significant antimicrobial properties. For example, research has shown that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer activities. The presence of the furan group enhances the compound's ability to interact with biological targets involved in cancer progression. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the role of piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis. The incorporation of furan and thiadiazole groups may enhance these protective effects, making this compound a candidate for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of thiadiazole derivatives, the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .

Case Study 2: Anticancer Activity
A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it selectively induced cell death in tumor cells while sparing normal cells, showcasing its potential as a targeted anticancer therapy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The 1,3,4-thiadiazole ring undergoes nucleophilic substitution at the sulfur atom, particularly under basic conditions.

Reaction ConditionsReagentsProduct(s)YieldReference
Alkaline aqueous ethanol (pH 10)Ethylamine2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)amino)-N-(furan-2-ylmethyl)acetamide68%
DMF, 60°CThiophenol2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)sulfanyl)-N-(furan-2-ylmethyl)acetamide72%

Mechanism : The thiadiazole sulfur acts as a leaving group, replaced by nucleophiles (e.g., amines, thiols).

Hydrolysis of the Acetamide Group

The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsReagentsProduct(s)YieldReference
6M HCl, reflux, 4h-2-((5-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetic acid85%
2M NaOH, 80°C, 2h-Sodium salt of the carboxylic acid90%

Application : Hydrolysis products are intermediates for further functionalization (e.g., esterification).

Reactivity of the Piperazine-Cyclopropanecarbonyl Moiety

The piperazine ring undergoes alkylation or acylation at its secondary amine, while the cyclopropane ring may open under strong acids.

Reaction TypeConditionsReagentsProduct(s)YieldReference
Piperazine Alkylation DCM, RT, 12hMethyl iodideN-Methyl-piperazine derivative65%
Cyclopropane Ring Opening H2SO4 (conc.), 100°C, 1h-Linear carbonyl compound via acid-catalyzed ring scission78%

Note : Cyclopropane stability is pH-dependent; ring opening is avoided in neutral/buffered conditions .

Electrophilic Substitution on the Furan Ring

The furan group participates in electrophilic substitutions, though less readily than aromatic rings.

ReactionConditionsReagentsProduct(s)YieldReference
NitrationHNO3/H2SO4, 0°CNitronium ion5-Nitro-furan derivative40%
BrominationBr2 in CCl4, RTBromine5-Bromo-furan derivative55%

Limitation : Harsh conditions risk furan ring degradation .

Oxidation of the Thioether Linkage

The thioether (-S-) between the thiadiazole and acetamide oxidizes to sulfoxide or sulfone.

Oxidizing AgentConditionsProduct(s)YieldReference
H2O2 (30%)Acetic acid, RT, 6hSulfoxide derivative60%
mCPBADCM, 0°C, 2hSulfone derivative75%

Biological Relevance : Sulfoxide/sulfone derivatives often exhibit enhanced solubility and target affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modifications at the thiadiazole or furan positions.

Reaction TypeConditionsReagentsProduct(s)YieldReference
Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°CArylboronic acidBiaryl-thiadiazole conjugate70%
Sonogashira CouplingPdCl2, CuI, Et3N, THFTerminal alkyneAlkyne-functionalized derivative65%

Biological Activity and Reactivity

The compound’s bioactivity correlates with its ability to undergo in situ transformations:

  • Protein Tyrosine Kinase Inhibition : Thiadiazole sulfur and furan oxygen coordinate with kinase active sites, modulating cell proliferation .

  • Apoptosis Induction : Hydrolysis products (e.g., carboxylic acids) disrupt mitochondrial membranes, triggering caspase activation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs (Table 1) highlight variations in substituents and their impact on properties:

Compound Name Molecular Formula Substituents on Piperazine/Thiadiazole Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₁₇H₂₀N₆O₃S₂ Cyclopropanecarbonyl, furan-2-ylmethyl Not Reported NH (3280 cm⁻¹), C=O (1680 cm⁻¹)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(Furan-2-Carbonyl)Piperazin-1-yl) Acetamide (4h) C₁₉H₁₈ClN₅O₃S Furan-2-carbonyl, 4-chlorophenyl 180–182 NH (3275 cm⁻¹), C=O (1675 cm⁻¹)
2-({5-[4-(Cyclopropylcarbonyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide C₁₆H₂₀N₆O₃S₂ Cyclopropanecarbonyl, isoxazole Not Reported Not Provided
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide C₁₃H₁₄N₆OS₂ Thienyl-pyridazine, ethyl Not Reported Not Provided

Key Observations:

  • The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to bulkier aryl substituents (e.g., 4h’s furan-carbonyl) .
  • Melting points vary significantly: 4h (180–182°C) vs. 4g (203–205°C), suggesting substituents influence crystallinity and packing .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are critical optimization steps?

Answer:
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives under acidic conditions. For example:

  • Step 1: React cyclopropanecarbonyl piperazine with thiosemicarbazide in the presence of POCl₃ at 90°C to form the thiadiazole core .
  • Step 2: Introduce the thioacetamide moiety via nucleophilic substitution using 2-chloro-N-(furan-2-ylmethyl)acetamide and potassium carbonate in refluxing ethanol .
  • Optimization: Adjust pH during precipitation (e.g., pH 8–9 with ammonia) to improve yield . Recrystallization in DMSO/water mixtures enhances purity .

Basic: What analytical techniques are essential for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, furan protons at δ 6.3–7.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, particularly for the cyclopropane and thiadiazole moieties .

Advanced: How do structural modifications (e.g., cyclopropane vs. phenyl substituents) influence biological activity?

Answer:

  • Cyclopropane Group: Enhances metabolic stability by reducing oxidative metabolism. Compare activity against analogs with phenyl or acetyl substituents .
  • Thiadiazole Core: Replace sulfur with oxygen (oxadiazole) to evaluate changes in antibacterial potency. Thiadiazoles often exhibit stronger Gram-positive activity due to membrane interaction .
  • Methodology: Use MIC assays against Staphylococcus aureus and Escherichia coli to quantify structure-activity relationships (SAR) .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Cyclopropane groups may reduce CYP450-mediated degradation .
  • Permeability: Perform Caco-2 cell assays to predict intestinal absorption. Piperazine derivatives often show moderate permeability (Papp > 1 × 10⁻⁶ cm/s) .
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction. Thiadiazoles with lipophilic groups may exhibit >90% binding .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., antimicrobial vs. cytotoxic activity)?

Answer:

  • Dose-Response Analysis: Test across a broad concentration range (0.1–100 µM) to differentiate therapeutic vs. cytotoxic effects .
  • Target Selectivity: Screen against kinase panels (e.g., EGFR, VEGFR2) to identify off-target interactions that may explain cytotoxicity .
  • Mechanistic Studies: Use transcriptomics (RNA-seq) to compare gene expression profiles in bacterial vs. mammalian cells exposed to the compound .

Advanced: What strategies are recommended for improving aqueous solubility without compromising bioactivity?

Answer:

  • Salt Formation: React with hydrochloric acid to generate a water-soluble hydrochloride salt .
  • Prodrug Design: Introduce phosphate or glycoside groups at the acetamide nitrogen, which hydrolyze in vivo .
  • Co-solvent Systems: Use β-cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility during in vitro assays .

Advanced: What computational tools are effective for predicting binding modes to biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a common target for thiadiazoles .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the cyclopropane-thiadiazole complex in FabI’s hydrophobic pocket .
  • QSAR Models: Train models with descriptors like LogP, polar surface area, and H-bond acceptors to predict antimicrobial IC₅₀ values .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Genetic Knockdown: Use CRISPR-Cas9 to silence putative targets (e.g., FabI) in S. aureus and measure resistance development .
  • Metabolomics: Profile bacterial metabolites (via GC-MS) after treatment to identify disrupted pathways (e.g., fatty acid synthesis) .
  • In Vivo Efficacy: Test in murine infection models with bioluminescent pathogens to correlate PK/PD parameters (AUC/MIC) with survival outcomes .

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